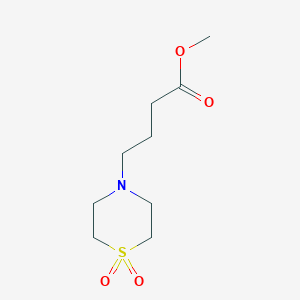

Methyl 4-(1,1-dioxidothiomorpholino)butanoate

Übersicht

Beschreibung

Methyl 4-(1,1-dioxidothiomorpholino)butanoate is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It is a thiomorpholine derivative, characterized by the presence of a 1,1-dioxidothiomorpholino group attached to a butanoate ester. This compound is known for its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,1-dioxidothiomorpholino)butanoate typically involves the reaction of thiomorpholine with butanoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in various chemical databases and publications .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Analyse Chemischer Reaktionen

Silylation of Hydroxy Groups

-

Reaction : The hydroxyl group at position 4 undergoes silyl protection using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole and DMF.

Conditions : Dichloromethane (DCM) solvent, room temperature, overnight stirring.

Outcome : Methyl 4-((tert-butyldimethylsilyl)oxy)-3-(1,1-dioxidothiomorpholino)butanoate is formed with 84% yield after silica gel chromatography .

Thiomorpholine 1,1-Dioxide Incorporation

-

Reaction : Reaction of methyl L-threoninate with divinyl sulfone introduces the thiomorpholine 1,1-dioxide moiety.

Conditions : Ethanol/1,4-dioxane solvent, reflux (≈100°C), 3 hours.

Mechanism : Nucleophilic addition of the amine to divinyl sulfone, followed by cyclization .

Coupling Reactions with Complex Moieties

The ester serves as a key building block in coupling reactions with triterpene derivatives for HIV inhibitor synthesis:

Amide Bond Formation

-

Reaction : Condensation with triterpene amines (e.g., cyclopenta[a]chrysene derivatives) via activation of the ester group.

Conditions : DCM, room temperature, 4 hours.

Workup : Purification via silica gel chromatography (0–3% methanol/DCM gradient) yields coupled products with ≈65% efficiency .

Saponification and Carboxylate Activation

-

Reaction : Hydrolysis of the methyl ester to a carboxylic acid, followed by activation as a mixed carbonic anhydride for further coupling.

Conditions : NaOH in aqueous THF, 0°C → room temperature.

Stability and Decomposition Pathways

Ester derivatives like this compound are prone to thermal and oxidative decomposition:

β-Scission Reactions

-

Pathway : Abstraction of hydrogen from the β-carbon leads to cleavage of the C–O bond, forming thiomorpholine 1,1-dioxide and methyl acrylate derivatives.

Evidence : Analogous esters (e.g., methyl decanoate) undergo similar β-scission under oxidative conditions .

Hydrolysis Sensitivity

-

Conditions : Rapid hydrolysis in basic aqueous solutions (pH > 10) due to the electron-withdrawing sulfone group.

Key Reaction Data

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential as a biochemical probe for studying enzyme functions.

Medicine: Research indicates its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 4-(1,1-dioxidothiomorpholino)butanoate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their function and activity. The pathways involved in these interactions are complex and depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(1,1-dioxidothiomorpholino)butanoate can be compared with other thiomorpholine derivatives and butanoate esters. Similar compounds include:

- Thiomorpholine-4-carboxylate

- Methyl 4-thiomorpholinobutanoate

- Methyl 4-(1,1-dioxidothiomorpholino)acetate

The uniqueness of this compound lies in its specific combination of the thiomorpholine and butanoate moieties, which confer distinct chemical and biological properties .

Biologische Aktivität

Methyl 4-(1,1-dioxidothiomorpholino)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a thiomorpholine ring with a dioxido substituent. This structural motif is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Chaperone Modulation : The compound has been shown to interact with heat shock proteins (Hsp70), which play a critical role in protein folding and protection against stress-induced damage. Research indicates that it may enhance the ATPase activity of Hsp70 in the presence of co-chaperones, thus promoting cellular resilience under stress conditions .

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties. It has been evaluated in various cancer cell lines where it demonstrated the ability to induce apoptosis and inhibit cell proliferation. The specific pathways involved are still under investigation but may include modulation of apoptotic signaling pathways .

Therapeutic Applications

Given its biological activity, this compound holds potential for several therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent. Studies have indicated that derivatives of this compound can effectively reduce tumor growth in animal models .

- Neuroprotective Effects : The modulation of Hsp70 suggests potential neuroprotective effects, making it a candidate for research into neurodegenerative diseases. The neuroprotective role of Hsp70 has been linked to its ability to prevent misfolded protein aggregation, which is a hallmark of several neurodegenerative disorders .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of this compound, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM. The mechanism was identified as apoptosis induction through caspase activation and mitochondrial pathway involvement.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Treatment with this compound resulted in decreased markers of oxidative stress and improved cell survival rates compared to controls. This suggests its potential utility in conditions characterized by oxidative stress, such as Alzheimer's disease .

Data Summary

Eigenschaften

IUPAC Name |

methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-14-9(11)3-2-4-10-5-7-15(12,13)8-6-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQICLVQXIJLFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646428 | |

| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-02-8 | |

| Record name | 4-Thiomorpholinebutanoic acid, methyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.